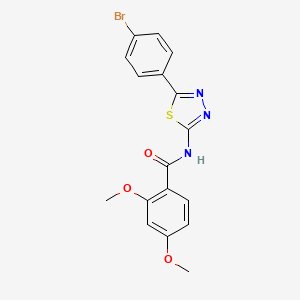

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O3S/c1-23-12-7-8-13(14(9-12)24-2)15(22)19-17-21-20-16(25-17)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKVSZQRVFWJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as macitentan, a dual endothelin receptor antagonist, target the endothelin (et) receptors. These receptors are expressed on arterial smooth muscle cells and fibroblasts in the lungs.

Mode of Action

For instance, Macitentan, a similar compound, acts as an antagonist of two endothelin (ET) receptor subtypes, ET A and ET B.

Biochemical Pathways

Similar compounds like macitentan affect the endothelin (et) pathways.

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have shown promising antimicrobial activity. These compounds have been evaluated for their in vitro antimicrobial activity against bacterial and fungal species.

Cellular Effects

Similar compounds have been found to have anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7).

Molecular Mechanism

Molecular docking studies have been carried out to study the binding mode of similar active compounds with receptors. These compounds displayed good docking score within the binding pocket of selected proteins.

Temporal Effects in Laboratory Settings

The temporal effects of N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide in laboratory settings are not yet fully known. Similar compounds have been evaluated for their effects over time in laboratory settings.

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not yet fully known. Similar compounds have been evaluated for their effects at different dosages in animal models.

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have been evaluated for their involvement in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have been evaluated for their transport and distribution within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is not yet fully known. Similar compounds have been found to exhibit specific subcellular localization in mitochondria.

Biological Activity

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound that has garnered attention for its potential biological activities. The structural features of this compound suggest a variety of interactions with biological systems, particularly due to the presence of the thiadiazole ring and bromophenyl group.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 397.29 g/mol. The compound can be represented as follows:

Biological Activity

Research indicates that compounds containing thiadiazole moieties exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound have been explored in various studies.

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of thiadiazole derivatives. For instance:

- Study Findings : A study demonstrated that derivatives of thiadiazole exhibited significant antibacterial activity against various strains of bacteria. The increased electron density from the bromine substitution may enhance this activity by stabilizing the molecular structure and facilitating interaction with bacterial cell walls .

Anticancer Activity

Thiadiazole derivatives have also been evaluated for their anticancer potential:

- Case Study : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Thiadiazoles are known to inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells leading to cell death.

- Interaction with DNA : There is evidence that thiadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The presence of the bromophenyl group enhances the compound's ability to inhibit bacterial growth. Studies have shown that compounds with similar structures can effectively combat a range of pathogens, including Gram-positive and Gram-negative bacteria .

Anticancer Properties

Thiadiazole derivatives are being explored for their anticancer potential. Preliminary studies suggest that N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide may induce apoptosis in cancer cells by disrupting cellular signaling pathways. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that thiadiazoles can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development

Thiadiazole derivatives are being studied as potential pesticides due to their ability to disrupt pest metabolism. The unique structure of this compound allows for the development of new agrochemicals that can target specific pests while minimizing environmental impact .

Herbicide Activity

Some studies have reported that compounds similar to this compound exhibit herbicidal properties. The mechanism involves inhibiting key enzymes in plant growth pathways, making it a candidate for developing selective herbicides .

Material Science

Polymer Chemistry

The incorporation of thiadiazole groups into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Research indicates that polymers containing N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl) structures exhibit improved performance in high-temperature applications .

Conductive Materials

Thiadiazole derivatives are also being investigated for their electrical conductivity properties. Their ability to form π-stacking interactions makes them suitable for applications in organic electronics and conductive materials .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogues with Bromophenyl Substituents

Compounds bearing bromophenyl groups on the thiadiazole ring exhibit distinct physicochemical and biological properties:

Key Observations :

- Urea derivatives (e.g., 8d) show antifungal activity, suggesting that electron-deficient thiadiazoles disrupt fungal enzyme systems .

Thiadiazole Derivatives with Methoxybenzamide Groups

Methoxybenzamide-substituted thiadiazoles are notable for their hydrogen-bonding and pharmacokinetic properties:

Key Observations :

- Methoxy groups at positions 3,4 (e.g., 3c) improve solubility but may reduce metabolic stability due to demethylation risks .

- The 2,4-dimethoxy configuration in the target compound could optimize solubility and steric interactions with target proteins.

Thiadiazole vs. Other Heterocyclic Cores

Comparisons with thiazole and oxadiazole derivatives highlight scaffold-specific effects:

Key Observations :

Q & A

Q. What are the established synthetic methodologies for N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide?

The synthesis typically involves coupling a thiadiazole amine with a benzoyl chloride derivative. A general method includes:

- Reacting 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with 2,4-dimethoxybenzoyl chloride in pyridine under reflux.

- Stirring overnight, followed by purification via chromatography or recrystallization (e.g., from methanol) to isolate the product . Key considerations:

- Use of anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Monitoring reaction progress via TLC to ensure complete coupling .

Q. How is the compound structurally characterized, particularly using X-ray crystallography?

Structural elucidation involves:

- Single-crystal X-ray diffraction : The thiadiazole ring and aromatic substituents exhibit dihedral angles (e.g., 24.94–48.11° between thiadiazole and bromophenyl/dimethoxybenzene rings), influencing molecular packing .

- Intermolecular interactions : Classical hydrogen bonds (N–H⋯N/O) form centrosymmetric dimers, while non-classical C–H⋯F/O bonds stabilize crystal packing .

- Software tools : SHELX programs refine crystallographic data, with H atoms modeled using riding constraints (C–H = 0.93 Å, N–H = 0.86 Å) .

Advanced Research Questions

Q. What role does this compound play in enzyme inhibition, such as targeting PFOR or 15-lipoxygenase (15-LOX)?

- PFOR inhibition : The amide group in thiadiazole derivatives mimics the pyruvate ferredoxin oxidoreductase (PFOR) substrate, competitively binding to the enzyme’s active site and disrupting anaerobic metabolism .

- 15-LOX inhibition : Structural analogs (e.g., N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamides) show potent 15-LOX inhibition (IC₅₀ = 1.2–8.7 µM), suggesting potential anticancer activity via modulation of lipid peroxidation pathways .

- Methodological validation : Enzyme assays (e.g., UV-Vis spectroscopy monitoring linoleic acid oxidation) confirm inhibitory potency .

Q. How can crystallographic data resolve contradictions in reported biological activities?

Discrepancies in activity (e.g., varying IC₅₀ values across studies) may arise from:

- Crystal polymorphism : Different packing arrangements (e.g., hydrogen-bonding networks) alter solubility and bioavailability .

- Stereoelectronic effects : Dihedral angles between aromatic rings influence electronic conjugation and binding affinity to target enzymes .

- Mitigation strategies :

- Compare multiple crystal forms (polymorphs) using PXRD.

- Validate bioactivity under standardized assay conditions (pH, solvent) .

Q. What computational methods support the analysis of intermolecular interactions in crystallographic studies?

- Hydrogen-bond topology : Programs like Mercury (CCDC) map interaction networks, revealing dimerization via N–H⋯O bonds (e.g., bond lengths: 2.85–3.10 Å) .

- DFT calculations : Assess electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aryl ring electron density) .

- Molecular docking : Predict binding modes to enzymes (e.g., PFOR) by aligning the thiadiazole core with co-crystallized ligands .

Q. How are synthetic impurities identified and mitigated during scale-up?

Common impurities include:

- Unreacted starting materials : Detected via HPLC-MS and removed by column chromatography .

- Hydrolysis byproducts : Controlled by avoiding aqueous conditions during benzoyl chloride coupling .

- Oxidative byproducts : Mitigated using inert atmospheres (N₂/Ar) during reflux .

Methodological Guidelines

- Synthesis Optimization : Use Schlenk techniques for moisture-sensitive steps. Monitor reaction progress via LC-MS .

- Crystallization : Employ solvent diffusion (e.g., DMSO/water) to obtain high-quality single crystals for X-ray studies .

- Biological Assays : Include positive controls (e.g., nordihydroguaiaretic acid for 15-LOX) to validate inhibition protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.